molecular formula C10H10O B087293 alpha-Methylcinnamaldehyde CAS No. 101-39-3

alpha-Methylcinnamaldehyde

Cat. No. B087293
CAS RN: 101-39-3
M. Wt: 146.19 g/mol
InChI Key: VLUMOWNVWOXZAU-CLFYSBASSA-N
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Description

Alpha-Methylcinnamaldehyde is a chemical compound with the molecular formula C10H10O . It has a characteristic cinnamon-type odor with a soft, spicy flavor . It is used as an intermediate in drug epalrestat and is mainly used in the preparation of spice flavor and in combination with cinnamaldehyde .


Synthesis Analysis

Alpha-Methylcinnamaldehyde can be synthesized by condensing benzaldehyde with propionic aldehyde in the presence of a 1% caustic soda solution . Another method involves the enzymatic reduction of the corresponding cinnamaldehyde precursors using cloned and overexpressed ene-reductases .


Molecular Structure Analysis

The molecular structure of alpha-Methylcinnamaldehyde is critical to its activity in medicines, aroma chemicals, and agrochemicals . Nearly all of these structures have been determined by single-crystal X-ray diffraction (SC-XRD) analysis .


Chemical Reactions Analysis

Alpha-Methylcinnamaldehyde can undergo various chemical reactions. For instance, it can be used in halogenation, high-pressure reactions (> 100 psi), hydrogenation, and other processes .


Physical And Chemical Properties Analysis

Alpha-Methylcinnamaldehyde is a clear yellow liquid . It has a density of 1.047g/mL at 25°C, a boiling point of 148-149°C at 27mm Hg, and a flash point of 175°F . It is insoluble in water but soluble in ethanol, propylene glycol, and non-volatile oil .

Scientific Research Applications

Medicine: Analytical Method Development

alpha-Methylcinnamaldehyde: is utilized in the analytical method development and validation for pharmaceutical applications. It plays a crucial role in the Quality Control (QC) processes during the commercial production of Epalrestat , an aldose reductase inhibitor used in the treatment of diabetic neuropathy .

Agriculture: Bioinoculant Synthesis

In agriculture, alpha-Methylcinnamaldehyde could be explored for its potential in the synthesis of microbial consortia. These bioinoculants are vital for enhancing plant growth, optimizing nutrient uptake, and mitigating environmental stress, thereby contributing to sustainable agricultural practices .

Food Industry: Flavoring Agent

The compound is recognized by the Flavor and Extract Manufacturers Association (FEMA) and is used as a flavoring agent in the food industry. Its application extends to modifying taste profiles and ensuring the consistency of flavors in various food products .

Cosmetics: Fragrance Component

In the cosmetic industry, alpha-Methylcinnamaldehyde is frequently used for its fragrance, often found in personal care products with floral and woody scents. It is also involved in the creation of nature-identical versions in labs to ensure consistent quality and sustainability .

Materials Science: Synthesis of Cinnamamides

This compound is instrumental in materials science for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines. These derivatives have applications ranging from anti-inflammatory agents to materials with specific mechanical properties .

Environmental Science: Nanoparticle Synthesis

alpha-Methylcinnamaldehyde: may have applications in environmental science, particularly in the microbial synthesis of metal nanoparticles. These nanoparticles have diverse applications in environmental remediation, pollution control, and sustainable agricultural practices .

Safety and Hazards

Alpha-Methylcinnamaldehyde is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored under refrigerated temperatures and away from oxidizing materials .

Mechanism of Action

Target of Action

Alpha-Methylcinnamaldehyde is an α-substituted derivative of Cinnamaldehyde . It has been identified as an inhibitor of mushroom tyrosinase , an enzyme that plays a key role in the production of melanin. This suggests that the primary target of alpha-Methylcinnamaldehyde is the tyrosinase enzyme.

Mode of Action

It is known that many tyrosinase inhibitors work by binding to the active site of the enzyme, preventing it from catalyzing the oxidation of phenols, which is a crucial step in melanin synthesis .

Biochemical Pathways

Alpha-Methylcinnamaldehyde likely affects the melanin biosynthesis pathway by inhibiting the action of tyrosinase . This could lead to a decrease in melanin production, which might have implications for skin pigmentation and other melanin-related processes.

Pharmacokinetics

It is known that the compound is a yellow liquid and is insoluble in water This suggests that it may have limited bioavailability when administered orally or topically

Result of Action

The primary molecular effect of alpha-Methylcinnamaldehyde is likely the inhibition of tyrosinase, leading to a decrease in melanin production . This could potentially result in changes to skin pigmentation. Additionally, alpha-Methylcinnamaldehyde has been reported to have antifungal activity , suggesting it may have additional cellular effects.

Action Environment

The action of alpha-Methylcinnamaldehyde can be influenced by various environmental factors. For instance, its stability may be affected by exposure to strong oxidizing agents and strong bases . Furthermore, its efficacy may be influenced by the specific conditions of its storage and administration, given its insolubility in water .

properties

IUPAC Name

(E)-2-methyl-3-phenylprop-2-enal
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InChI

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+
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InChI Key

VLUMOWNVWOXZAU-VQHVLOKHSA-N
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Canonical SMILES

CC(=CC1=CC=CC=C1)C=O
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Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=O
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Molecular Formula

C10H10O
Record name ALPHA-METHYLCINNAMALDEHYDE
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DSSTOX Substance ID

DTXSID401018359
Record name (2E)-2-Methyl-3-phenyl-2-propenal
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Molecular Weight

146.19 g/mol
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Physical Description

Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992), Liquid; Liquid, Other Solid, Yellow liquid, cinnamon-like odour
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Record name 2-Propenal, 2-methyl-3-phenyl-
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Boiling Point

302 °F at 100 mmHg (NTP, 1992)
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Flash Point

175 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble in water; soluble in oils, miscible (in ethanol)
Record name ALPHA-METHYLCINNAMALDEHYDE
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Density

1.0407 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.034-1.040
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Product Name

alpha-Methylcinnamaldehyde

CAS RN

101-39-3, 15174-47-7
Record name ALPHA-METHYLCINNAMALDEHYDE
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Record name α-Methyl-trans-cinnamaldehyde
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Synthesis routes and methods

Procedure details

Propionaldehyde (87 gms 15 moles) was added at 50° C. over a period of 5 hours to a stirred mixture of benzaldehyde (318 gms, 3 moles), methanol (500 mls), water (500 mls) and sodium hydroxide (25 gms). After a further 1 hour stirring at 50° C., the reaction mixture was brought to neutrality with acetic acid and the methanol fractionated out of the reaction. The organic layer was then separated from the aqueous layer and fractionated to recover the excess of benzaldehyde (109 gms, b.pt. 36°-40° C./2 mm Hg) and obtain the -methylcinnamaldehyde (167 gms, b.pt. 100°-102° C./2 mm).
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
318 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-Methylcinnamaldehyde
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Q & A

Q1: What is the stereochemical outcome of alpha-methylcinnamaldehyde reduction using ene-reductases?

A1: The stereochemical outcome of the reduction depends on the specific ene-reductase used. For instance, using the old-yellow-enzyme (OYE) homolog YqjM from Bacillus subtilis and 12-oxophytodienoic acid reductase isoenzyme OPR1 from tomato yields primarily the (R)-enantiomer of the alpha-methyldihydrocinnamaldehyde derivative. [] Conversely, isoenzyme OPR3, nicotinamide 2-cyclohexene-1-one reductase NCR from Zymomonas mobilis, and yeast OYE isoenzymes 1-3 primarily produce the (S)-enantiomer under optimized conditions. [] This highlights the importance of enzyme selection for controlling the stereochemistry of the product.

Q2: How does alpha-methylcinnamaldehyde, as well as its alpha-bromo, alpha-chloro derivatives, interact with the enzyme tyrosinase?

A2: Alpha-methylcinnamaldehyde and its alpha-bromo and alpha-chloro derivatives act as reversible inhibitors of mushroom tyrosinase. [] They achieve this by reducing both the monophenolase and diphenolase activities of the enzyme. [] Mechanistic studies, including UV-scanning, fluorescence quenching, and molecular docking, suggest that these compounds bind to the active site of tyrosinase and interfere with the formation of o-quinones, ultimately inhibiting the enzyme's activity. []

Q3: Can alpha-methylcinnamaldehyde undergo hydrophosphination reactions, and what is the stereochemical outcome?

A3: Yes, alpha-methylcinnamaldehyde undergoes hydrophosphination with diphenylphosphine (Ph2PH) to yield a mixture of diastereomers of the tertiary phosphine product Ph2PCH(Ph)CH(Me)CHO. [] The reaction predominantly favors the formation of the S,S- and R,R- diastereomers. [] The stereoselectivity is attributed to steric factors during the addition of Ph2PH across the carbon-carbon double bond of alpha-methylcinnamaldehyde.

Q4: Does the geometry of cinnamaldehyde analogs influence their interaction with alcohol dehydrogenases?

A4: Yes, alcohol dehydrogenases exhibit significant geometric specificity towards cinnamaldehyde and its analogs. [] Studies using yeast, horse liver, and Leuconostoc mesenteroides alcohol dehydrogenases demonstrate a strong preference for the trans isomer of cinnamaldehyde over the cis isomer in reduction reactions. [] This selectivity is also observed with alpha-methylcinnamaldehyde, indicating that the trans geometry is crucial for optimal interaction with the enzyme's active site. []

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